N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC16773752
Molecular Formula: C18H14F4N4O
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14F4N4O |
---|---|
Molecular Weight | 378.3 g/mol |
IUPAC Name | N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-5-methoxy-2-pyridin-2-ylpyrimidin-4-amine |
Standard InChI | InChI=1S/C18H14F4N4O/c1-27-15-10-25-16(14-4-2-3-7-23-14)26-17(15)24-9-11-5-6-12(19)8-13(11)18(20,21)22/h2-8,10H,9H2,1H3,(H,24,25,26) |
Standard InChI Key | WZTXCIJAMBUMOO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN=C(N=C1NCC2=C(C=C(C=C2)F)C(F)(F)F)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (C₄H₃N₂) as its central scaffold. Position 2 of the pyrimidine is substituted with a pyridin-2-yl group (C₅H₄N), while position 4 is linked to a benzylamine moiety. The benzyl group is further substituted at the 4-position with fluorine and at the 2-position with a trifluoromethyl group (-CF₃). A methoxy group (-OCH₃) occupies position 5 of the pyrimidine ring .
The molecular formula is C₁₉H₁₅F₄N₅O, with a molecular weight of 378.3 g/mol . The InChIKey WZTXCIJAMBUMOO-UHFFFAOYSA-N confirms its unique stereochemical identity .
Electronic and Steric Effects
The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and influencing its binding affinity to hydrophobic pockets in biological targets . The methoxy group contributes to solubility via hydrogen bonding, while the pyridine ring enables π-π stacking interactions with aromatic residues in enzymes .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅F₄N₅O |
Molecular Weight | 378.3 g/mol |
Topological Polar Surface Area | 72.8 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bond Count | 5 |
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine involves sequential functionalization of the pyrimidine core. A representative pathway includes:
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Nucleophilic Aromatic Substitution: Reaction of 2,4-dichloropyrimidine with 4-fluoro-2-(trifluoromethyl)benzylamine to introduce the benzylamine group .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with pyridin-2-ylboronic acid to install the pyridine moiety .
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Methoxy Group Installation: Alkylation of the 5-position using methyl iodide under basic conditions .
Challenges in Synthesis
The trifluoromethyl group’s steric bulk complicates regioselectivity during substitutions, necessitating optimized reaction conditions (e.g., microwave-assisted heating) . Residual palladium from coupling reactions also poses purification challenges, addressed using silica-bound catalysts .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs of this compound exhibit nanomolar inhibition against USP1/UAF1 deubiquitinase, a target in oncology. By stabilizing monoubiquitinated proliferating cell nuclear antigen (PCNA), it disrupts DNA repair in cancer cells, enhancing cytotoxicity .
Cellular Effects
In non-small cell lung cancer (NSCLC) models, derivatives reduce cell viability by 50–70% at 1 μM concentrations . Mechanistic studies link this to increased apoptosis and G2/M cell cycle arrest .
Table 2: Biological Activity of Selected Analogs
Compound | IC₅₀ (USP1/UAF1) | Cell Viability Reduction (NSCLC) |
---|---|---|
Parent Compound | 85 nM | 62% |
5-Methoxy-pyrimidin-4-amine | 120 nM | 55% |
4-Fluoroaniline Derivative | 210 nM | 48% |
Comparative Analysis with Structural Analogs
Role of Fluorination
The 4-fluoro and trifluoromethyl groups confer metabolic stability compared to non-fluorinated analogs. For instance, replacement of -CF₃ with -CH₃ reduces plasma half-life by 40% in murine models .
Pyridine vs. Pyrimidine Variants
Compounds bearing pyridin-2-yl groups exhibit superior target engagement over pyrimidin-2-yl analogs, attributed to enhanced π-stacking with Tyr-436 in USP1’s active site .
Applications and Future Directions
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